molecular formula C10H15NO2S B451352 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid CAS No. 164717-31-1

2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B451352
CAS No.: 164717-31-1
M. Wt: 213.3g/mol
InChI Key: KORGWTQUZHJROE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of cyclohex-3-en-1-ylamine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives .

Scientific Research Applications

2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid is unique due to its combined cyclohexene and thiazolidine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-2,7-9,11H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORGWTQUZHJROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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